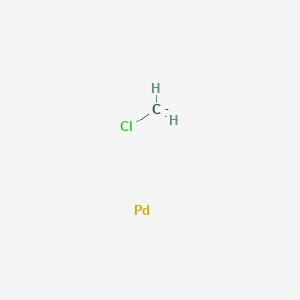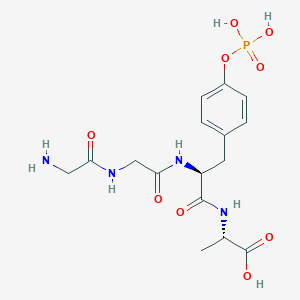![molecular formula C18H22BrNO4 B12557349 1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide CAS No. 191535-95-2](/img/structure/B12557349.png)
1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its multiple hydroxyl groups and isoquinoline structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide typically involves several steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups on the phenyl ring can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the isoquinoline ring to a tetrahydroisoquinoline ring using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential neuroprotective effects and its ability to interact with various neurotransmitter systems.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isoquinoline structure can interact with neurotransmitter receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-6,7-diol: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
1-[(3,4-dihydroxyphenyl)methyl]-2-propyl-3,4-dihydro-1H-isoquinoline-6,7-diol: Contains a propyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide is unique due to the presence of both the ethyl group and multiple hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
191535-95-2 |
|---|---|
Molecular Formula |
C18H22BrNO4 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C18H21NO4.BrH/c1-2-19-6-5-12-9-17(22)18(23)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-23H,2,5-7H2,1H3;1H |
InChI Key |
QDVXNTOEFSIEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)


![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)


![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)


acetate](/img/structure/B12557345.png)
